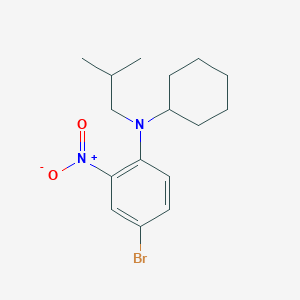

4-bromo-N-cyclohexyl-N-(2-methylpropyl)-2-nitroaniline

Description

4-Bromo-N-cyclohexyl-N-(2-methylpropyl)-2-nitroaniline is a substituted aniline derivative featuring a bromo group at the 4-position, a nitro group at the 2-position, and two distinct alkylamine substituents (cyclohexyl and 2-methylpropyl) on the nitrogen atom.

Properties

IUPAC Name |

4-bromo-N-cyclohexyl-N-(2-methylpropyl)-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O2/c1-12(2)11-18(14-6-4-3-5-7-14)15-9-8-13(17)10-16(15)19(20)21/h8-10,12,14H,3-7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKWQEGQAWYOGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CCCCC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclohexyl-N-(2-methylpropyl)-2-nitroaniline typically involves the following steps:

Bromination: The bromine atom can be introduced via bromination reactions using bromine or bromine-containing reagents.

Alkylation: The cyclohexyl and 2-methylpropyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration, bromination, and alkylation processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amino group.

Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Reduction: Formation of 4-amino-N-cyclohexyl-N-(2-methylpropyl)-2-nitroaniline.

Substitution: Formation of various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-cyclohexyl-N-(2-methylpropyl)-2-nitroaniline can be used in various scientific research applications, including:

Chemistry: As a precursor for the synthesis of more complex organic molecules.

Biology: Potential use in studying the effects of nitroaniline derivatives on biological systems.

Medicine: Investigation of its potential pharmacological properties.

Industry: Use as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclohexyl-N-(2-methylpropyl)-2-nitroaniline would depend on its specific application. Generally, nitroaniline derivatives can interact with biological molecules through various pathways, including:

Binding to enzymes: Inhibiting or activating enzyme activity.

Interacting with receptors: Modulating receptor function.

Affecting cellular pathways: Influencing signal transduction pathways.

Comparison with Similar Compounds

Structural Analogs in the Aniline Family

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Electronic Effects : The nitro group in the target compound (2-position) provides strong electron-withdrawing character, contrasting with the electron-donating methoxy group in 4MNB or the neutral fluoro group in ’s analog. This difference influences reactivity in electrophilic substitution and hydrogen-bonding interactions .

- Steric Effects : The cyclohexyl and 2-methylpropyl substituents introduce significant steric hindrance compared to smaller groups (e.g., benzamide in Compound I or phenylpropyl in ). This may affect solubility and catalytic interactions .

- Synthetic Routes :

- Compound I () is synthesized via acetonitrile reflux of 4-bromobenzoyl chloride and 2-nitroaniline, yielding a benzamide. In contrast, the target compound’s synthesis likely involves alkylation of 2-nitroaniline with cyclohexyl and 2-methylpropyl halides, though exact methods are unspecified in the evidence .

- ’s 2-nitroacetanilide derivatives employ piperazine-based substitutions, highlighting divergent strategies for nitrogen functionalization .

Crystallographic and Physical Properties

- Compound I vs. 4MNB : Both exhibit planar benzamide backbones, but 4MNB’s methoxy group induces slight torsion angles (3.2° vs. 1.8° in Compound I) due to steric repulsion. The target compound’s bulky alkylamines may further distort the aniline ring, though crystallographic data are unavailable .

- Melting Points : ’s 3d derivative (a nitroacetanilide) has a melting point of 166.2–168.7°C, suggesting higher thermal stability than simpler anilines. The target compound’s melting point is unreported but expected to be lower due to flexible alkyl chains .

Biological Activity

4-Bromo-N-cyclohexyl-N-(2-methylpropyl)-2-nitroaniline is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions within biological systems, particularly in relation to enzyme modulation and receptor activity. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C15H22BrN3O2. The presence of a bromine atom, a nitro group, and cyclohexyl and isobutyl substituents contributes to its distinctive chemical properties.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies on related nitroanilines have demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of signaling pathways associated with cancer progression.

Anti-inflammatory Effects

The anti-inflammatory activity of nitroanilines has been documented in various studies. The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed in vitro.

- Research Findings : In a study examining the anti-inflammatory properties of similar compounds, it was found that they significantly reduced the levels of inflammatory markers in macrophage cultures . This suggests that this compound may also possess anti-inflammatory effects.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Modulation : The compound may interact with specific enzymes involved in metabolic pathways, influencing their activity and leading to altered cellular responses.

- Receptor Binding : Its structural components may enhance binding affinity to various receptors, potentially leading to significant biological effects.

- Nitro Group Activity : The nitro group can undergo reduction within biological systems, forming reactive intermediates that may interact with nucleophiles in cells, contributing to its biological effects .

Comparative Analysis

To better understand the potential applications and activities of this compound, a comparison with structurally similar compounds can provide insights into its biological profile.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide | Pyrrole ring; potential anticancer properties | Inhibits cell proliferation |

| 4-bromo-N-(2-methylpropyl)aniline | Aniline structure; anti-inflammatory potential | Reduces inflammatory markers |

| 4-bromo-N-cyclohexyl-N-isobutyl-2-nitroaniline | Nitro group; cyclohexyl group | Anticancer and anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.